molecular formula C27H33N3O6S B11639417 1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11639417
M. Wt: 527.6 g/mol
InChI Key: IMSLKALZTSGVIY-WJTDDFOZSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a hydroxy group, a morpholine-4-sulfonyl group, and a benzoyl group

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the diethylaminoethyl group: This can be achieved by reacting diethylamine with an appropriate alkyl halide under basic conditions.

    Introduction of the hydroxy group: This step may involve the use of a hydroxylation reaction, where an appropriate precursor is treated with an oxidizing agent.

    Attachment of the morpholine-4-sulfonyl group: This can be done by reacting morpholine with a sulfonyl chloride in the presence of a base.

    Formation of the benzoyl group: This step involves the acylation of an aromatic ring using benzoyl chloride in the presence of a Lewis acid catalyst.

    Cyclization to form the pyrrol-2-one ring: This final step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the desired pyrrol-2-one ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Addition: The double bonds in the pyrrol-2-one ring can participate in addition reactions with reagents like hydrogen halides or halogens.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic application being studied.

Comparison with Similar Compounds

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:

    2-(Diethylamino)ethanol: A related compound with a simpler structure, used as a reagent in organic synthesis.

    4-Hydroxy-2-quinolones: Compounds with similar hydroxy and carbonyl groups, known for their biological activities.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C27H33N3O6S

Molecular Weight

527.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H33N3O6S/c1-3-28(4-2)14-15-30-24(20-8-6-5-7-9-20)23(26(32)27(30)33)25(31)21-10-12-22(13-11-21)37(34,35)29-16-18-36-19-17-29/h5-13,24,31H,3-4,14-19H2,1-2H3/b25-23+

InChI Key

IMSLKALZTSGVIY-WJTDDFOZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)\O)/C(=O)C1=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O)C(=O)C1=O)C4=CC=CC=C4

Origin of Product

United States

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